- Applications of microwave accelerated organic chemistryResearch on Chemical Intermediates, 1994, 20(1), 61-77,
Cas no 942-01-8 (2,3,4,9-tetrahydro-1H-carbazole)

942-01-8 structure
상품 이름:2,3,4,9-tetrahydro-1H-carbazole
2,3,4,9-tetrahydro-1H-carbazole 화학적 및 물리적 성질
이름 및 식별자
-
- 2,3,4,9-Tetrahydro-1H-carbazole
- 1,2,3,4-Tetyahydrocarbazole
- 1,2,3,4-Tetrahydrocarbazole
- Carbazole,1,2,3,4-tetrahydro- (6CI,7CI,8CI)
- 1,2,3,4-Tetrahydro-9H-carbazole
- 1H-Indole, 2,3-(1,4-butanediyl)-
- 2,3-Tetramethylene-1H-indole
- 2,3-Tetramethyleneindole
- 5,6,7,8-Tetrahydro-9H-carbazole
- NSC 17329
- Tetrahydrocarbazole
- 5,6,7,8-Tetrahydrocarbazole
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- Carbazole, 1,2,3,4-tetrahydro-
- CARBAZOLE, 5,6,7,8-TETRAHYDRO-
- 8ZLK0TSX93
- XKLNOVWDVMWTOB-UHFFFAOYSA-N
- 5,6,7,8,9-pentahydro-4aH-carbazole
- tetrahydocarbazole
- PubChem9948
- 1,2,3,4,-TETRAHYDROCARBAZOLE
- 2,3,4,9-Tetrahydro-1H-carbazole (ACI)
- Carbazole, 1,2,3,4-tetrahydro- (6CI, 7CI, 8CI)
- NCGC00186306-01
- DTXSID00240969
- BAA77586
- MFCD00004959
- SR-01000424125-1
- 1234-THC
- W-100206
- STK394140
- 2,3Tetramethyleneindole
- Q27271250
- ALBB-017903
- EU-0070508
- T1006
- UNII-8ZLK0TSX93
- EINECS 213-385-7
- EN300-82532
- F1918-0039
- NSC-17329
- 2,3,4,9-TETRAHYDRO-9H-CARBAZOLE
- DTXCID80163460
- 1.2.3.4-Tetrahydrocarbazole
- 1HCarbazole, 2,3,4,9tetrahydro (9CI)
- 2,3,4,9Tetrahydro1Hcarbazole
- 5-20-07-00468 (Beilstein Handbook Reference)
- NS00040254
- F0832-0099
- SY033427
- CARBAZOLE,1,2,3,4-TETRAHYDRO
- 5,7,8-Tetrahydrocarbazole
- NSC17329
- 5,6,7,8Tetrahydrocarbazole
- 1H-Carbazole,3,4,9-tetrahydro-
- AKOS000271191
- BRN 0133771
- SCHEMBL104598
- Carbazole, 5,6,7,8tetrahydro
- 1,2,3,4-Tetrahydrocarbazole, 99%
- AB-337/25021010
- CHEMBL1911317
- Carbazole,2,3,4-tetrahydro-
- 942-01-8
- 1H-Indole,3-(1,4-butanediyl)-
- 2,3,4,9-Tetrahydro-1H-carbazole #
- WLN: T B656 HM&&TJ
- Carbazole, 1,2,3,4tetrahydro
- 1,3,4-Tetrahydrocarbazole
- SR-01000424125
- CS-W004910
- Carbazole,6,7,8-tetrahydro-
- HMS1651H10
- Carbazole, 1,2,3,4tetrahydro (8CI)
- 2,3Tetramethylene1Hindole
- AC-11745
- 1HCarbazole, 2,3,4,9tetrahydro
- DB-057479
- 1HIndole, 2,3(1,4butanediyl)
- 2,3,4,9-tetrahydro-1H-carbazole
-
- MDL: MFCD00004959
- 인치: 1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
- InChIKey: XKLNOVWDVMWTOB-UHFFFAOYSA-N
- 미소: C1C=C2NC3CCCCC=3C2=CC=1
- BRN: 0133771
계산된 속성
- 정밀분자량: 171.10500
- 동위원소 질량: 171.104799
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 0
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 0
- 복잡도: 190
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 토폴로지 분자 극성 표면적: 15.8
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 3.3
실험적 성질
- 색과 성상: 미확정
- 밀도: 1.1459 (rough estimate)
- 융해점: 117.0 to 121.0 deg-C
- 비등점: 186°C/10mmHg(lit.)
- 플래시 포인트: 325-330°C
- 굴절률: 1.6544 (estimate)
- 수용성: Insoluble in water. Solubility in methanol (almost transparency).
- PSA: 15.79000
- LogP: 3.04670
- 증기압: 0.0±0.7 mmHg at 25°C
- 용해성: 미확정
2,3,4,9-tetrahydro-1H-carbazole 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H303-H315-H319
- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:2
- 위험 범주 코드: 36/37/38
- 보안 지침: S26-S37/39
- RTECS 번호:FE6300000
-
위험물 표지:
- 위험 용어:R36/37/38
- 저장 조건:저장 온도는 4 ℃ 이며, 4 ℃ 에 저장하는 것이 가장 좋다
2,3,4,9-tetrahydro-1H-carbazole 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
2,3,4,9-tetrahydro-1H-carbazole 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
abcr | AB133162-25 g |
1,2,3,4-Tetrahydrocarbazole, 99%; . |
942-01-8 | 99% | 25 g |
€101.70 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-100g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 100g |
¥496.0 | 2021-09-07 | ||
Enamine | EN300-82532-0.5g |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Enamine | EN300-82532-50.0g |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95.0% | 50.0g |
$127.0 | 2025-03-21 | |
Life Chemicals | F1918-0039-5μmol |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 5μl |
$63.0 | 2023-07-07 | |
Life Chemicals | F1918-0039-25mg |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 25mg |
$109.0 | 2023-07-07 | |
Life Chemicals | F1918-0039-40mg |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 90%+ | 40mg |
$140.0 | 2023-07-07 | |
OTAVAchemicals | 7010090010-100MG |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 95% | 100MG |
$52 | 2023-06-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T12408-25G |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 99% | 25G |
586.87 | 2021-05-17 | |
Apollo Scientific | OR11239-100g |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | 98+% | 100g |
£48.00 | 2025-02-19 |
2,3,4,9-tetrahydro-1H-carbazole 합성 방법
합성 방법 1
반응 조건
1.1 Solvents: Acetic acid
참조
합성 방법 2
반응 조건
1.1 Reagents: p-Toluenesulfonic acid Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Triruthenium dodecacarbonyl Solvents: 1,4-Dioxane ; 22 h, 150 °C
참조
- Ruthenium-Catalyzed Synthesis of Indoles from Anilines and EpoxidesChemistry - A European Journal, 2014, 20(7), 1818-1824,
합성 방법 3
반응 조건
1.1 140 h, 2.5 MPa
참조
- Microwave green organic chemistry: aiming for a desktop plantKemikaru Enjiniyaringu, 2019, 64(6), 395-402,
합성 방법 4
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid monohydrate , (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… Solvents: 1,4-Dioxane ; 30 h, 150 °C
참조
- Benign synthesis of indoles from anilines and epoxides: new application for ruthenium pincer catalystsChimia, 2014, 68(4), 231-234,
합성 방법 5
합성 방법 6
반응 조건
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C
참조
- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketonesTetrahedron Letters, 2011, 52(50), 6758-6762,
합성 방법 7
반응 조건
1.1 Catalysts: Propylphosphonic anhydride Solvents: Ethyl acetate ; 5 min, 100 °C
참조
- A microwave-assisted, propylphosphonic anhydride (T3P) mediated one-pot Fischer indole synthesisTetrahedron Letters, 2011, 52(34), 4417-4420,
합성 방법 8
반응 조건
1.1 Reagents: Potassium tert-butoxide , Sulfuric acid magnesium salt (1:1) Catalysts: (SP-4-2)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ; 10 h, 100 °C
참조
- Well-defined NHC-Pd complex-mediated intermolecular direct annulations for synthesis of functionalized indoles (NHC = N-hetero-cyclic carbene)Applied Organometallic Chemistry, 2011, 25(7), 502-507,
합성 방법 9
합성 방법 10
합성 방법 11
반응 조건
1.1 Catalysts: Acetic acid , Trifluoroacetic acid Solvents: Ethanol ; 14 min, 50 °C
참조
- Improved synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiationOrganic Chemistry: An Indian Journal, 2008, 4(9-11), 478-481,
합성 방법 12
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 18 h, rt
참조
- 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangementOrganic & Biomolecular Chemistry, 2006, 4(2), 302-313,
합성 방법 13
반응 조건
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
참조
- Application and comparison of the catalytic activity of Fe3O4 MNPs, kaolin and montmorillonite K10 for the synthesis of indole derivativesIranian Chemical Communication, 2019, 7(1), 93-101,
합성 방법 14
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; rt → reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
참조
- Environmentally friendly method for preparing high-purity tetrahydrocarbazole, China, , ,
합성 방법 15
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
- Modular Synthesis of Indoles from Imines and o-Dihaloarenes or o-Chlorosulfonates by a Pd-Catalyzed Cascade ProcessJournal of the American Chemical Society, 2009, 131(11), 4031-4041,
합성 방법 16
합성 방법 17
반응 조건
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
참조
- Application and comparison of the catalytic activity of Fe3O4 MNPs, Kaolin and Montmorillonite K10 for the synthesis of indole derivativesEurasian Chemical Communications, 2019, 1(1), 93-101,
합성 방법 18
반응 조건
1.1 120 °C
참조
- The First Method for Protection-Deprotection of the Indole 2,3-π BondOrganic Letters, 2003, 5(11), 1999-2001,
합성 방법 19
반응 조건
1.1 Catalysts: Sulfuric acid, monopotassium salt, monohydrate (impregnated on silica) ; 0.83 h
참조
- KHSO4.H2O/SiO2-catalyzed, one-pot, solvent-free synthesis of pyrazolines, tetrahydrocarbazoles and indoles using microwave irradiationSynthetic Communications, 2006, 36(18), 2727-2735,
합성 방법 20
2,3,4,9-tetrahydro-1H-carbazole Raw materials
- cyclohexane-1,2-dione
- 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-, (4aR,9aR)-rel-
- 1H-Carbazole, 9-(1,1-dimethylethyl)-2,3,4,9-tetrahydro-
- 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
- Phenylhydrazine Hydrochloride (1:1)
- Cyclohexanone phenylhydrazone
- 4-Methyl-1-(1,2,3,4-tetrahydro-4aH-carbazol-4a-yl)-1,2,4-triazolidine-3,5-dione
2,3,4,9-tetrahydro-1H-carbazole Preparation Products
2,3,4,9-tetrahydro-1H-carbazole 관련 문헌
-
1. 436. Peroxides of tetrahydrocarbazole and related compounds. Part I. Tetrahydrocarbazolyl hydroperoxideR. J. S. Beer,L. McGrath,Alexander Robertson J. Chem. Soc. 1950 2118
-
Mylla Cristie da Silva Mendes,Bruno Rodrigues Fazolo,Jéssica Maria de Souza,Leonardo Gomes de Vasconcelos,Paulo Teixeira de Sousa Junior,Evandro Luiz Dall'Oglio,Marcos Ant?nio Soares,Olívia Moreira Sampaio,Lucas Campos Curcino Vieira Photochem. Photobiol. Sci. 2019 18 1350
-
Sarfaraz Ali Ghumro,Sana Saleem,Mariya al-Rashida,Nafees Iqbal,Rima D. Alharthy,Shakil Ahmed,Syed Tarique Moin,Abdul Hameed RSC Adv. 2017 7 34197
-
Imtiyaz Ahmad Wani,Aditya Bhattacharyya,Masthanvali Sayyad,Manas K. Ghorai Org. Biomol. Chem. 2018 16 2910
-
Dongamanti Ashok,Gugulothu Thara,Bhukya Kiran Kumar,Gundu Srinivas,Dharavath Ravinder,Thumma Vishnu,Madderla Sarasija,Bujji Sushmitha RSC Adv. 2023 13 25
942-01-8 (2,3,4,9-tetrahydro-1H-carbazole) 관련 제품
- 6336-32-9(5,11-Dihydroindolo3,2-bcarbazole)
- 53716-49-7(Carprofen)
- 52602-39-8(4-Hydroxy Carbazole)
- 194-59-2(7H-Dibenzoc,gcarbazole)
- 86-79-3(2-Hydroxycarbazole)
- 693815-16-6(1-(1-methanesulfonylpiperidine-4-carbonyl)-4-phenylpiperazine)
- 1805958-07-9(2-Iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-methanol)
- 1804868-80-1(Ethyl 4-(difluoromethyl)-6-methoxy-3-nitropyridine-2-acetate)
- 790695-49-7(Methyl 4-hydroxy-2-(trifluoromethyl)benzoate)
- 1706549-37-2(tert-butyl 2-amino-3-(3-methylpyridin-2-yl)propanoate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole

순결:99%/99%
재다:500g/1kg
가격 ($):219.0/436.0